
(E)-methyl 4-chloro-2-(3-(furan-2-yl)acrylamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. One possible route could be the reaction of a suitable furan derivative with an acrylamide to form the acrylamido-furan part of the molecule. This could then be further reacted with a 4-chloro-2-aminobenzoic acid derivative to introduce the benzoate ester group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of conjugated double bonds, contributing to its aromaticity. The electron-donating furan ring and electron-withdrawing benzoate ester group could have interesting effects on the compound’s chemical reactivity .Chemical Reactions Analysis
As an aromatic compound with multiple functional groups, “(E)-methyl 4-chloro-2-(3-(furan-2-yl)acrylamido)benzoate” could participate in a variety of chemical reactions. For instance, the acrylamido group could undergo addition reactions, while the benzoate ester could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar acrylamido and benzoate groups. Its reactivity and stability could be influenced by the presence of the aromatic furan ring and the electron-withdrawing chloro group .科学的研究の応用
Synthesis and Chemical Reactions
Diels–Alder and Dehydration Reactions : Furan, derived from biomass, reacts with methyl acrylate through Diels–Alder and dehydration reactions. These processes are efficient for synthesizing benzoic acid, demonstrating potential applications in sustainable chemistry (Mahmoud et al., 2015).
Formation of Spiro Compounds : Furanones react with methyl acrylate, resulting in the formation of spiro compounds. This showcases a method for synthesizing complex organic structures, which can be significant in pharmaceutical and material science research (Huang & Wamhoff, 1984).
Synthesis of Chroman-4-ones : A methodology using methyl acrylate for synthesizing (E)-3-benzylidenechroman-4-ones demonstrates the potential for creating bioactive compounds and natural products (Basavaiah & Bakthadoss, 1998).
Applications in Nanotechnology and Polymer Science
Photostability Improvement in Pesticides : The synthesis of acrylate-type polymeric nanoparticles with emamectin benzoate for enhancing photostability. This has implications for improving the efficacy of agricultural chemicals (Shang et al., 2013).
Polymerization Processes : Controlled radical polymerization of an acrylamide containing l-Phenylalanine moiety via RAFT, which is important for the development of polymers with specific functionalities (Mori et al., 2005).
Photopolymerization Techniques : Using alkoxyamine compounds in nitroxide-mediated photopolymerization. This research could have significant implications for developing advanced materials and coatings (Guillaneuf et al., 2010).
Miscellaneous Applications
Anti-Proliferative Agents : Synthesis of quinuclidinone derivatives, including benzylidene benzoates, as potential anti-cancer agents. This represents a significant avenue in medicinal chemistry for developing new therapeutic compounds (Soni et al., 2015).
Corrosion Inhibition : Investigation into the corrosion inhibition properties of furan derivatives, which could have applications in protecting metals and alloys in various industries (Khaled, 2010).
作用機序
The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without specific information on its use, it’s difficult to predict the mechanism of action .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 4-chloro-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c1-20-15(19)12-6-4-10(16)9-13(12)17-14(18)7-5-11-3-2-8-21-11/h2-9H,1H3,(H,17,18)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIJRVQWYKELQE-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-acetamido-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2827470.png)
![ethyl 4-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2827472.png)
![2-Chloro-5-(5-chloropyrimidin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2827475.png)
![N-(4-chloro-2-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2827477.png)
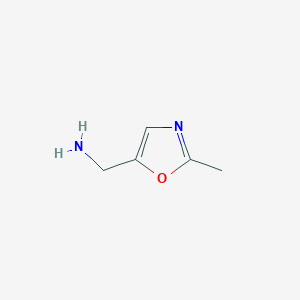
![N-[2-(cyclohexen-1-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide](/img/no-structure.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide](/img/structure/B2827482.png)
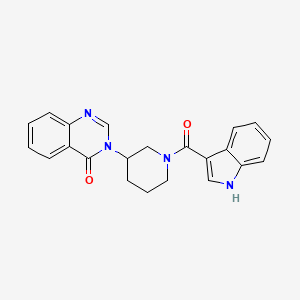
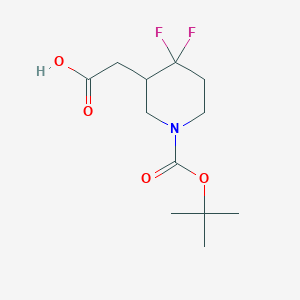
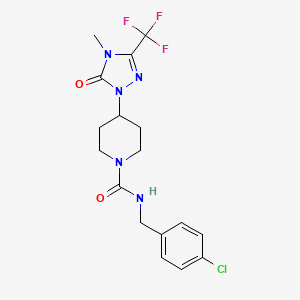
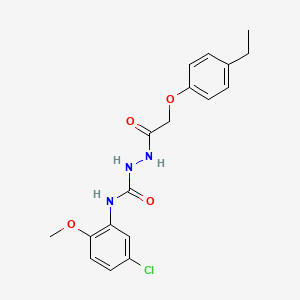
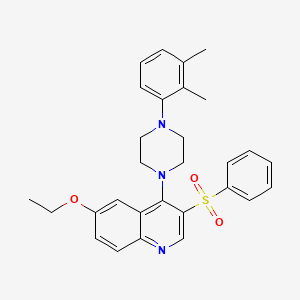
![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(4-fluorophenyl)chromene-3-carboxamide](/img/structure/B2827492.png)
